1,1,3,3,5,5-Hexamethyltrisiloxane

Catalog No.
S1502658
CAS No.
1189-93-1
M.F
C6H18O2Si3
M. Wt
206.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3,5,5-Hexamethyltrisiloxane

CAS Number

1189-93-1

Product Name

1,1,3,3,5,5-Hexamethyltrisiloxane

Molecular Formula

C6H18O2Si3

Molecular Weight

206.46 g/mol

InChI

InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3

InChI Key

YTEISYFNYGDBRV-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)O[Si](C)C

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)C

The exact mass of the compound 1,1,3,3,5,5-Hexamethyltrisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1189-93-1) is an α,ω-bifunctional organosilicon compound featuring a linear trisiloxane backbone terminated by reactive silicon-hydride (Si-H) bonds. In industrial and laboratory procurement, it is primarily sourced as a precise chain extender, crosslinker, and high-molecular-weight silane reducing agent. With a boiling point of 128 °C and a density of approximately 0.82 g/mL, it offers a stable liquid profile for hydrosilylation reactions. Its strictly bifunctional nature and extended siloxane spacer make it a critical building block for synthesizing flexible block copolymers, modified epoxy resins, and advanced protective silicone coatings where precise stoichiometric control and network architecture are required [1].

Attempting to substitute 1,1,3,3,5,5-Hexamethyltrisiloxane with shorter homologs like 1,1,3,3-tetramethyldisiloxane (TMDS) or polymeric alternatives like polymethylhydrosiloxane (PMHS) fundamentally alters processability and final material properties. TMDS is highly volatile, complicating stoichiometric control during elevated-temperature hydrosilylation due to evaporative losses, and yields shorter, more rigid linkages. Conversely, PMHS and cyclic hydrosiloxanes possess multiple pendant Si-H bonds, which invariably lead to dense, over-crosslinked, and brittle networks rather than controlled linear extension. Furthermore, non-reactive analogs like octamethyltrisiloxane lack the terminal hydrides necessary for crosslinking, rendering them inert in these synthetic pathways. Therefore, procuring the exact hexamethyltrisiloxane structure is mandatory for applications requiring bifunctional reactivity combined with enhanced spacer flexibility and low volatility [1].

Superior Stoichiometric Control via Reduced Volatility

In industrial hydrosilylation, maintaining precise molar ratios is critical. TMDS exhibits a boiling point of 70-71 °C and a flash point of -12 °C, making it highly volatile and prone to evaporative loss at typical reaction temperatures (often >100 °C). In contrast, 1,1,3,3,5,5-Hexamethyltrisiloxane features a boiling point of 128 °C and a flash point of 20 °C. This 57 °C increase in boiling point dramatically reduces vapor pressure during high-temperature processing, minimizing material loss, improving safety, and ensuring that the stoichiometric ratio of Si-H to vinyl/allyl groups remains constant throughout the reaction .

Evidence DimensionBoiling Point and Flash Point
Target Compound DataBP: 128 °C, Flash Point: 20 °C
Comparator Or BaselineTMDS (BP: 70-71 °C, Flash Point: -12 °C)
Quantified Difference57 °C higher boiling point; 32 °C higher flash point
ConditionsStandard atmospheric pressure processing

Lower volatility prevents evaporative loss during heated synthesis, ensuring accurate stoichiometry and safer handling at scale.

Enhanced Flexibility in Polymer Chain Extension

The mechanical properties of siloxane-modified polymers depend heavily on the spacer length between crosslink nodes. When modifying open-cage silsesquioxanes or synthesizing hybrid polyimides, substituting TMDS with 1,1,3,3,5,5-Hexamethyltrisiloxane introduces an additional -O-Si(CH3)2- unit. This extended linear trisiloxane segment increases the free volume and flexibility of the resulting polymer network. Studies on siloxane-linked polyimides demonstrate that longer siloxane spacers effectively lower the crystal-liquid crystal transition temperatures and improve the overall flexibility of the main chains compared to shorter disiloxane linkages, without inducing the brittleness associated with multi-functional crosslinkers [1].

Evidence DimensionSiloxane spacer length and network flexibility
Target Compound DataTrisiloxane spacer (3 Si atoms, 2 oxygen hinges)
Comparator Or BaselineTMDS (Disiloxane spacer, 2 Si atoms, 1 oxygen hinge)
Quantified Difference50% increase in backbone silicon atoms per linkage, adding an extra flexible siloxane hinge
ConditionsHydrosilylation-based polymer chain extension

Procuring the trisiloxane variant is essential for formulating flexible resins, coatings, and elastomers that require lower modulus and higher impact resistance.

Prevention of Over-Crosslinking in Resin Formulation

For the modification of epoxy resins and advanced composites, precise control over crosslinking density is required. Polymeric silanes like PMHS contain multiple reactive Si-H sites per molecule, which rapidly form highly dense, brittle networks. 1,1,3,3,5,5-Hexamethyltrisiloxane is strictly α,ω-bifunctional, ensuring that it acts solely as a linear chain extender or a well-defined bridge between two reactive sites. This bifunctionality prevents the uncontrolled over-crosslinking seen with PMHS, resulting in reproducible mechanical properties and maintaining the processability of the uncured resin [1].

Evidence DimensionReactive site functionality
Target Compound DataExactly 2 terminal Si-H bonds (bifunctional)
Comparator Or BaselinePMHS / cyclic hydrosiloxanes (multiple/pendant Si-H bonds, >3 per molecule)
Quantified DifferenceStrict bifunctionality vs. multi-functionality
ConditionsResin curing and silsesquioxane modification

Strict bifunctionality guarantees linear chain extension and predictable network architecture, avoiding the brittleness caused by polymeric crosslinkers.

Synthesis of Flexible Hybrid Polymers and Polyimides

Due to its extended trisiloxane backbone, 1,1,3,3,5,5-Hexamethyltrisiloxane is the preferred chain extender for synthesizing thermotropic liquid crystalline polyimides and flexible hybrid silicones. It provides the necessary spacer length to lower transition temperatures and improve chain flexibility, which is critical for advanced flexible electronics and high-performance films [1].

Modification of Epoxy Resins and Silsesquioxanes

In the formulation of advanced composites, this compound is used to modify open-cage silsesquioxanes and epoxy resins via hydrosilylation. Its strict bifunctionality ensures that the resin is toughened without suffering from the over-crosslinking and subsequent embrittlement that occurs when using multi-functional silanes like PMHS [2].

High-Temperature Hydrosilylation Manufacturing

For industrial-scale hydrosilylation processes requiring temperatures above 100 °C, 1,1,3,3,5,5-Hexamethyltrisiloxane is selected over TMDS. Its higher boiling point (128 °C) and flash point (20 °C) significantly reduce evaporative losses and fire risks, ensuring that exact stoichiometric ratios are maintained during the production of silicone-organic copolymers .

Mild Silane Reducing Agent in Organic Synthesis

As a high-molecular-weight silane, it serves as a mild, easily handled reducing agent for organic functional groups. Its lower volatility compared to lighter silanes improves laboratory safety and simplifies post-reaction workup and disposal in pharmaceutical or fine chemical synthesis workflows[3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1189-93-1

General Manufacturing Information

Trisiloxane, 1,1,3,3,5,5-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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